2H-1,4-Benzoxazin-2-one

Description

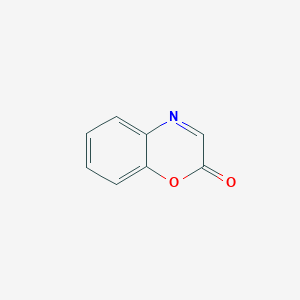

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5NO2 |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

1,4-benzoxazin-2-one |

InChI |

InChI=1S/C8H5NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h1-5H |

InChI Key |

FUNJHONCFBDKGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=O)O2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2h 1,4 Benzoxazin 2 One and Its Structural Analogues

Established Synthetic Approaches and Foundational Reactions

Traditional methods for the synthesis of the 2H-1,4-benzoxazin-2-one core often rely on classical condensation and cyclization strategies. These foundational reactions have been instrumental in providing access to a wide array of derivatives.

Cyclization Reactions from Ortho-Substituted Precursors

A prevalent and direct method for constructing the this compound ring system involves the cyclization of ortho-substituted precursors. A common approach is the reaction of 2-aminophenols with α-haloacetyl halides or related reagents. For instance, the reaction of an appropriately substituted 2-aminophenol (B121084) with chloroacetyl chloride can yield the corresponding 2H-1,4-benzoxazin-3(4H)-one. ijsr.netresearchgate.net This method is straightforward and has been widely used for the preparation of various derivatives. researchgate.netsemanticscholar.org

Another established route involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts. This transformation can be effectively carried out using reagents like iron in acetic acid, providing excellent yields of the desired 2H-1,4-benzoxazin-3(4H)-ones. ijsr.net This method has demonstrated compatibility with a range of functional groups. ijsr.net

Furthermore, the condensation of 2-(o-haloaryloxy)acyl chlorides with primary amines, followed by a copper-catalyzed intramolecular C-N bond coupling, offers a one-pot synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones in good to excellent yields. semanticscholar.orgijsr.net The reaction conditions can be optimized by screening different ligands, bases, and solvents. ijsr.net

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Yield | Reference |

| 2-Aminophenol | Chloroacetyl chloride | Base | 2H-1,4-Benzoxazin-3(4H)-one | 30-70% | ijsr.net |

| 2-(2-Nitrophenoxy)acetonitrile | Fe/acetic acid | - | 2H-1,4-Benzoxazin-3(4H)-one | Excellent | ijsr.net |

| 2-(o-Haloaryloxy)acyl chloride | Primary amine | Cu(I), Ligand, Base | N-Substituted 2H-1,4-Benzoxazin-3(4H)-one | Good to Excellent | semanticscholar.orgijsr.net |

| o-Halophenols | 2-Halo-amides | CuI, 1,10-phenanthroline, Cs2CO3 | 2H-1,4-Benzoxazin-3(4H)-one | up to 95% | ijsr.net |

| o-Aminophenols | 2-Bromoalkanoates | DBU, [omim][BF4] | 2H-Benzo[b] ijsr.netrsc.orgoxazin-3(4H)-one | 73-95% | ijsr.net |

Mechanistic Pathways Involving Rearrangement Reactions

The Smiles rearrangement has emerged as a powerful tool for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones. semanticscholar.orgasianpubs.org This intramolecular nucleophilic aromatic substitution reaction allows for the construction of the benzoxazinone (B8607429) core from readily accessible starting materials. A typical sequence involves the reaction of a primary amine with chloroacetyl chloride to form a 2-chloroacetamide (B119443) derivative. This intermediate then reacts with a 2-chlorophenol, followed by a base-mediated Smiles rearrangement to yield the desired 2H-1,4-benzoxazin-3(4H)-one. asianpubs.org This methodology has proven effective for the synthesis of a variety of derivatives, including those with steric hindrance. asianpubs.org Cesium carbonate in refluxing DMF is often employed as the base to facilitate the rearrangement. researchgate.netsemanticscholar.org The reaction proceeds via an initial O-alkylation of the phenol (B47542), followed by the intramolecular cyclization. asianpubs.org

Multi-Component Reaction Design for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 2H-1,4-benzoxazin-2-ones. rsc.orgresearchgate.net These reactions allow for the formation of the target scaffold in a single step from three or more starting materials, minimizing waste and simplifying purification procedures. semanticscholar.org

A notable example is the transition-metal-free multicomponent cascade reaction involving α-halogenated ketones, ortho-aminophenols, and aldehydes. rsc.org This reaction, catalyzed by a dipeptide-based phosphonium (B103445) salt, constructs the 2H-1,4-benzoxazine scaffold with the formation of two stereogenic centers, demonstrating excellent asymmetric induction. rsc.org Another approach utilizes the reaction of α-arylglyoxylic acids with o-aminophenols, promoted by ammonium (B1175870) niobium oxalate (B1200264) (ANO) in PEG-400, to produce 3-aryl-2H-benzo[b] ijsr.netrsc.orgbenzoxazin-2-ones. rsc.org

Innovative and Sustainable Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards the development of more sustainable and environmentally friendly methodologies. This has led to the emergence of innovative strategies for the synthesis of 2H-1,4-benzoxazin-2-ones that utilize transition-metal catalysis, organocatalysis, and green chemistry principles.

Transition Metal-Catalyzed and Organocatalytic Methodologies

Transition-metal catalysis has significantly impacted the synthesis of 2H-1,4-benzoxazin-2-ones, enabling reactions that were previously challenging. Copper-catalyzed reactions have been particularly prominent. For example, a one-pot synthesis of N-substituted 2H-1,4-benzoxazin-3-(4H)-ones has been developed through a cascade reaction involving the nucleophilic substitution of 2-halophenols with 2-chloroacetamides, followed by a CuI/DBU-catalyzed coupling cyclization. ijsr.net This method offers simple reaction conditions and a broad substrate scope. ijsr.net Another copper-catalyzed approach involves the coupling of o-halophenols with 2-halo-amides. ijsr.net

Palladium catalysis has also been employed, for instance, in the regioselective halogenation of 3-phenyl-2H-benzo[b] ijsr.netrsc.orgoxazin-2-ones under microwave irradiation. rsc.org This reaction utilizes the nitrogen atom of the heterocyclic ring as a directing group. rsc.org

Organocatalysis provides a metal-free alternative for the synthesis of these heterocycles. A dipeptide-based phosphonium salt has been used to catalyze a transition-metal-free multicomponent cascade reaction for the construction of chiral 2H-1,4-benzoxazine scaffolds. rsc.org

| Catalyst System | Reactants | Product | Key Features | Reference(s) |

| CuI/DBU | 2-Halophenols, 2-Chloroacetamides | N-Substituted 2H-1,4-benzoxazin-3-(4H)-ones | One-pot, simple conditions, broad scope | ijsr.net |

| CuI/1,10-phenanthroline | o-Halophenols, 2-Halo-amides | 2H-1,4-benzoxazin-3-(4H)-ones | Good to excellent yields | ijsr.net |

| Pd(OAc)2/PTSA | 3-Phenyl-2H-benzo[b] ijsr.netrsc.orgoxazin-2-ones, N-halosuccinimide | Regioselective halogenated products | Microwave-assisted, high regioselectivity | rsc.org |

| Dipeptide-based phosphonium salt | α-Halogenated ketones, o-Aminophenols, Aldehydes | Chiral 2H-1,4-benzoxazine derivatives | Transition-metal-free, asymmetric induction | rsc.org |

| Ammonium Niobium Oxalate (ANO) | α-Arylglyoxylic acid, o-Aminophenol | 3-Aryl-2H-benzo[b] ijsr.netrsc.orgbenzoxazin-2-ones | Use of PEG-400 as solvent | rsc.org |

Green Chemistry Principles in this compound Synthesis (e.g., Solvent-Free, Microwave-Assisted, Photocatalysis)

The application of green chemistry principles has led to the development of more sustainable synthetic routes to 2H-1,4-benzoxazin-2-ones. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of 2H-1,4-benzoxazin-2-ones. nih.govkoreascience.kr For example, the Smiles rearrangement-cyclization of α-(2-chloro-4-bromophenoxy)acetamide derivatives can be achieved in minutes under microwave heating, compared to hours using conventional methods. koreascience.kr Microwave-assisted one-pot syntheses of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines from 2-aminophenols and 2-bromoalkanoates have also been reported. organic-chemistry.org Furthermore, a microwave-assisted, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] ijsr.netrsc.orgoxazin-2-ones has been demonstrated. rsc.org A simple and efficient microwave-assisted protocol for the synthesis of 2H-benzo[b] ijsr.netrsc.org oxazine (B8389632) from phenacylbromides and aminophenols using Cs2CO3 as a base catalyst has also been developed, with yields ranging from 70 to 86% in 3-5 minutes. arkat-usa.org

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent is a key principle of green chemistry. An efficient methodology for the preparation of 2-aryl-4H-3,1-benzoxazine-4-ones from N-acyl anthranilic acid derivatives has been developed under solvent-free conditions using recyclable and eco-friendly catalysts like silica (B1680970) gel and bentonite (B74815) clay. iau.ir

Photocatalysis: Visible-light photocatalysis has emerged as a mild and sustainable tool for chemical transformations. A visible-light photoredox functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones through a Friedel-Crafts reaction with indoles has been described. mdpi.com This method utilizes an inexpensive organophotoredox catalyst, 9,10-phenanthrenedione, and a Lewis acid, with oxygen from the air serving as the terminal oxidant. mdpi.com This approach represents a valuable and sustainable method for the functionalization of the benzoxazinone core. mdpi.com

| Green Chemistry Approach | Reactants | Catalyst/Conditions | Product | Advantages | Reference(s) |

| Microwave-Assisted | α-(2-chloro-4-bromophenoxy)acetamide derivatives | - | 7-Aryl-benzoxazinones | Reduced reaction times (minutes vs. hours), high yields (85-90%) | koreascience.kr |

| Microwave-Assisted | 2-Aminophenols, 2-Bromoalkanoates | DBU | 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines | One-pot, regioselective, good yields (44-82%) | organic-chemistry.org |

| Microwave-Assisted | 3-Phenyl-2H-benzo[b] ijsr.netrsc.orgoxazin-2-ones, N-halosuccinimide | Pd(OAc)2/PTSA | Regioselective halogenated products | Cost-effective, time-saving, high atom economy | rsc.org |

| Microwave-Assisted | Phenacylbromides, Aminophenols | Cs2CO3 | 2H-Benzo[b] ijsr.netrsc.orgoxazine | Rapid (3-5 min), high yields (70-86%), easy work-up | arkat-usa.org |

| Solvent-Free | N-Acyl anthranilic acid derivatives | Silica gel, Bentonite | 2-Aryl-4H-3,1-benzoxazine-4-ones | Eco-friendly, recyclable catalyst, short reaction time | iau.ir |

| Photocatalysis | 3,4-Dihydro-1,4-benzoxazin-2-ones, Indoles | 9,10-Phenanthrenedione, Zn(OTf)2, Visible light | Functionalized benzoxazinones | Sustainable, uses air as oxidant, mild conditions | mdpi.com |

Continuous Flow Chemistry Applications in Benzoxazinone Production

Continuous flow chemistry has emerged as a powerful tool for the production of benzoxazinone cores, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. acs.orgusm.edu This technology allows for precise control over reaction parameters such as temperature and mixing, which is particularly advantageous for hazardous reactions or when dealing with unstable intermediates. acs.org

Industrial applications have also been realized for specific derivatives. For instance, continuous flow reactors are employed for the industrial-scale production of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one, leading to enhanced throughput and purity, with yields greater than 90% at pilot scales. Similarly, a continuous flow method for 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one utilizes a cyanuric chloride/DMF system for rapid cyclization at elevated temperatures, achieving a throughput of up to 200 kg/day with high purity.

Below is a table summarizing key continuous flow applications in benzoxazinone production:

| Product/Process | Key Features | Throughput | Yield | Purity | Reference |

| 2H-Benzo[b] sioc-journal.cnvjol.info.vnoxazin-2-ones | Photosensitizer-free, visible light | Gram-scale | - | - | nih.gov |

| 6-Amino-2,2,7-trifluoro-4H-benzo- sioc-journal.cnvjol.info.vn-oxazin-3-one | 3-step (nitration/hydrogenation/cyclization) | Lab: 2.6 g/h; Pilot: 0.46 kg/h (2 mol/h) | 83% (overall) | - | acs.orgresearchgate.net |

| 2-(chloromethyl)-4H-3,1-benzoxazin-4-one | Industrial protocol with zeolite/molecular sieve catalysts | Pilot scale | >90% | High | |

| 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | Industrial protocol with cyanuric chloride/DMF | Up to 200 kg/day | - | 99.2% | |

| Tricyclo-1,4-benzoxazines | Visible-light photoredox catalysis | 0.43 g/h (for trans-n-isohumulone) | - | - | researchgate.net |

Enantioselective Synthesis and Chiral Resolution Techniques for this compound Derivatives

The development of enantioselective methods to produce chiral 1,4-benzoxazine derivatives is of high importance due to the stereospecific nature of their biological activities. researchgate.netacs.org Several powerful strategies have been established, including asymmetric catalysis and kinetic resolution.

Iridium-catalyzed asymmetric hydrogenation has proven to be a highly effective method. Using an iridium complex with a chiral iPr-BiphPHOX ligand, a range of 2-alkylidene 1,4-benzoxazin-3-ones were hydrogenated to yield the corresponding chiral products in excellent yields (up to 99%) and with outstanding enantioselectivities (up to 99% ee). sci-hub.se Another approach involves the kinetic resolution of racemic benzoxazinones through an iridium-catalyzed intramolecular allylic amination, which furnishes both the unreacted benzoxazinone and the cyclized 4H-3,1-benzoxazine product in high enantiomeric purity (up to 99% ee and 96% ee, respectively), with a high selectivity factor (s factor up to 170). researchgate.net

Biocatalysis offers a green and highly selective alternative. The use of imine reductases for the biocatalytic reduction of 2H-1,4-benzoxazines provides the corresponding 3,4-dihydro-2H-1,4-benzoxazines with up to 99% enantiomeric excess under mild, aqueous conditions. researchgate.net Furthermore, asymmetric transfer hydrogenation of 2H-1,4-benzoxazin-2-ones has been achieved using an immobilized chiral phosphoric acid as a recyclable catalyst in continuous flow, leading to products with high enantioselectivity (up to 93% ee). chemrxiv.org Organocatalytic methods, such as the chlorocyclization of o-vinylanilides catalyzed by a chiral organocatalyst, provide access to chiral benzoxazine (B1645224) derivatives with up to 92% ee. researchgate.net

The table below summarizes various enantioselective methods for producing chiral benzoxazinone derivatives.

| Method | Catalyst/Reagent | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / iPr-BiphPHOX ligand | 2-Alkylidene 1,4-benzoxazin-3-ones | 2-Alkyl-1,4-benzoxazin-3-ones | Up to 99% | sci-hub.se |

| Kinetic Resolution | Iridium catalyst / Chiral ligand | Racemic vinyl benzoxazinones | (R)-Benzoxazinone & 4H-3,1-benzoxazine | Up to 99% & 96% | researchgate.net |

| Biocatalytic Reduction | Imine Reductase | 2H-1,4-Benzoxazines | 3,4-Dihydro-2H-1,4-benzoxazines | Up to 99% | researchgate.net |

| Asymmetric Transfer Hydrogenation | Immobilized Chiral Phosphoric Acid (PS-AdTRIP) | 2H-1,4-Benzoxazin-2-ones | 3,4-Dihydro-2H-1,4-benzoxazin-2-ones | Up to 93% | chemrxiv.org |

| Organocatalytic Chlorocyclization | Chiral Organocatalyst | o-Vinylanilides | Chiral Benzoxazines | Up to 92% | researchgate.net |

| Asymmetric Chlorocarbocyclization | Chiral Sulfide Catalyst | N-cinnamyl anilide | 3,4-functionalized tetrahydroquinolines | Up to 96% | chinesechemsoc.org |

Strategies for Structural Diversification and Functionalization

The inherent reactivity of the this compound scaffold allows for extensive structural diversification, which is crucial for developing libraries of compounds for biological screening. researchgate.nettandfonline.com Key strategies include regioselective functionalization of the core and the introduction of a wide array of chemical moieties.

Regioselective Functionalization at the Benzoxazinone Core

The functionalization of C-H bonds is a powerful and atom-economical strategy for modifying the benzoxazinone core. vjol.info.vn Palladium-catalyzed reactions have been particularly successful in achieving high regioselectivity. sioc-journal.cnvjol.info.vnresearchgate.net For 3-phenyl-2H-benzo[b] sioc-journal.cnvjol.info.vnoxazin-2-ones, the nitrogen atom of the heterocyclic ring acts as a directing group, guiding functionalization to the ortho-position of the 3-phenyl substituent. nih.govresearchgate.net

Microwave-assisted, palladium-catalyzed C-H halogenation using N-halosuccinimides (NBS, NCS, NIS) provides ortho-halogenated products in good to moderate yields with high regioselectivity. nih.govresearchgate.net This method is rapid, cost-effective, and amenable to gram-scale synthesis. nih.gov Similarly, palladium-catalyzed C-H olefination with activated olefins like methyl acrylate (B77674) also occurs selectively at the ortho-position of the 2-aryl group. researchgate.net Other palladium-catalyzed C-H functionalizations reported include acylation, acetoxylation, and hydroxylation. vjol.info.vn

The table below details examples of regioselective functionalization of the benzoxazinone core.

| Reaction | Catalyst/Reagent | Substrate | Position Functionalized | Product Type | Yield | Reference |

| Bromination | Pd(OAc)₂ / NBS | 3-Phenyl-2H-benzo[b] sioc-journal.cnvjol.info.vnoxazin-2-one | Ortho of phenyl ring | Mono-brominated | 62-85% | nih.govresearchgate.net |

| Iodination | Pd(OAc)₂ / NIS | 3-Phenyl-2H-benzo[b] sioc-journal.cnvjol.info.vnoxazin-2-one | Ortho of phenyl ring | Mono-iodinated | 55-78% | nih.gov |

| Chlorination | Pd(OAc)₂ / NCS | 3-Phenyl-2H-benzo[b] sioc-journal.cnvjol.info.vnoxazin-2-one | Ortho of phenyl ring | Mono-chlorinated | 52-75% | researchgate.net |

| Olefination | Pd(OAc)₂ / Ag₂O | 2-Aryl-4H-benzo[d] sioc-journal.cntandfonline.comoxazin-4-one | Ortho of aryl ring | Olefinated | Good yields | researchgate.net |

| Arylation | BF₃·etherate | 2-Hydroxy-1,4-benzoxazines | C2-position | 2-Aryl-1,4-benzoxazines | - | acs.org |

Introduction of Diverse Chemical Moieties for Library Generation

Generating libraries of benzoxazinone derivatives is essential for structure-activity relationship (SAR) studies. Various synthetic strategies have been developed to introduce diverse chemical groups onto the core structure.

Microwave-assisted synthesis is a prominent technique for rapidly creating compound libraries. For example, the one-pot reaction of substituted 2-chlorobenzenthiols, chloroacetyl chloride, and primary amines under microwave irradiation yields a library of benzo[b] sioc-journal.cnvjol.info.vnthiazin-3(4H)-one derivatives, structural analogs of benzoxazinones. researchgate.net Similarly, microwave-assisted synthesis of benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl (B98337) azide (B81097) is an efficient, eco-friendly method suitable for combinatorial chemistry approaches. tandfonline.com

Coupling reactions are another cornerstone for diversification. A copper-catalyzed direct coupling of benzoxazin-2-ones with various substituted indoles has been developed to synthesize a library of 3-indolylbenzoxazin-2-ones, including the natural product Cephalandole A. rsc.orgsemanticscholar.org This protocol exhibits a broad substrate scope for both the benzoxazinone and indole (B1671886) coupling partners. semanticscholar.org

Furthermore, N-alkylation and N-arylation provide straightforward methods to introduce diversity at the nitrogen atom of the benzoxazinone ring. tandfonline.comrsc.org A series of novel (E)-2-benzylidene-N-(3-(3-oxo-2,3-dihydro-4Hbenzo[b] sioc-journal.cnvjol.info.vnoxazin-4-yl)propyl)hydrazine-1-carbothioamides were synthesized by reacting a bromopropyl-functionalized benzoxazinone with various hydrazine-carbothioamides. researchgate.net These strategies collectively enable the creation of large and varied libraries of this compound derivatives for further investigation.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2h 1,4 Benzoxazin 2 One

Nucleophilic Reactivity and Ring-Opening Transformations

The reactivity of the 2H-1,4-benzoxazin-2-one system is significantly influenced by the interplay between its lactone and enamine-like functionalities. The nitrogen atom's lone pair of electrons can participate in conjugation, affecting the nucleophilicity of the molecule. The presence of electron-withdrawing groups on the benzoxazinone (B8607429) ring diminishes the electron density and, consequently, the nucleophilicity of the compound. nih.gov Conversely, electron-donating groups can enhance its nucleophilic character. nih.gov

One of the primary modes of reactivity involves nucleophilic attack leading to ring-opening of the heterocyclic structure. This transformation is a key pathway for the synthesis of various substituted 2-aminophenol (B121084) derivatives. The lactone moiety is susceptible to hydrolysis under basic or acidic conditions, cleaving the ester bond.

Studies on the biotransformation of related benzoxazinoids by endophytic fungi have revealed enzymatic hydrolysis as a key detoxification pathway. For instance, 2-hydroxy-1,4-benzoxazin-3-one (HBOA), a closely related lactam, undergoes ring-opening to yield N-(2-hydroxyphenyl)acetamide and subsequently N-(2-hydroxyphenyl)malonamic acid. nih.gov This enzymatic hydrolysis demonstrates the susceptibility of the heterocyclic ring to nucleophilic attack by water, a process that can be generalized to the lactone structure of this compound.

The general mechanism for base-catalyzed hydrolysis involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the lactone, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C-O bond and opening of the ring to form a 2-(2-aminophenoxy)acetate salt, which upon acidification yields the corresponding carboxylic acid.

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | Fusarium sambucinum (biotransformation) | N-(2-hydroxyphenyl)malonamic acid | nih.gov |

| 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | Plectosporium tabacinum, Gliocladium cibotii | 2-Hydroxy-N-(2-hydroxyphenyl)acetamide | nih.gov |

| Benzoxazine (B1645224) dione | Ketone or ester enolates | Alkylidene phthalides | researchgate.net |

Electrophilic Aromatic Substitution Pathways on the Benzoxazinone Nucleus

Detailed studies on the bromination and nitration of the closely related (2H)-1,4-benzoxazin-3(4H)-one have provided significant insights into the substitution patterns. researchgate.net

Bromination : Monobromination with bromine in glacial acetic acid occurs preferentially at the C-6 position. Further bromination leads to the 6,7-dibromo derivative. researchgate.net

Nitration : In contrast, nitration with nitric acid has been reported to yield the 6-nitro compound first, followed by the 6,8-dinitro derivative. researchgate.net Nitration of a 6-chloro substituted benzoxazinone yields the 6-chloro-7-nitro product. researchgate.net

The general mechanism for these EAS reactions involves the generation of a strong electrophile (e.g., Br⁺ from Br₂/FeBr₃ or the nitronium ion, NO₂⁺, from HNO₃/H₂SO₄). masterorganicchemistry.commsu.edu The aromatic π-system attacks the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion. msu.edu A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.eduyoutube.com The regioselectivity is dictated by the stability of the intermediate carbocation, with the positive charge being delocalized more effectively when substitution occurs at the positions directed by the activating groups.

| Reaction | Reagents | Major Product(s) | Reference |

| Bromination | Br₂ in glacial acetic acid | 6-Bromo-2H-1,4-benzoxazin-2-one | researchgate.net |

| Dibromination | Br₂ in glacial acetic acid (excess) | 6,7-Dibromo-2H-1,4-benzoxazin-2-one | researchgate.net |

| Nitration | HNO₃ | 6-Nitro-2H-1,4-benzoxazin-2-one | researchgate.net |

| Dinitration | HNO₃ (excess) | 6,8-Dinitro-2H-1,4-benzoxazin-2-one | researchgate.net |

Pericyclic and Cyclization Reaction Modalities

The this compound framework can participate in pericyclic reactions, particularly photocycloadditions. The C3=C3a double bond within the heterocyclic ring can react with other unsaturated systems under photochemical conditions. For instance, 2H-1,4-benzoxazin-2-ones have been shown to undergo [2+2] photocycloaddition reactions with electron-poor olefins. acs.org This process involves the photoexcitation of the benzoxazinone, which then reacts with the olefin in a concerted or stepwise manner to form a cyclobutane (B1203170) ring fused to the benzoxazinone core.

Cyclization reactions are fundamental to the synthesis of the benzoxazinone ring itself. A common and effective method is the reductive cyclization of 2-nitrophenoxy ester intermediates. nih.gov This process typically involves the O-alkylation of a 2-nitrophenol (B165410) with an α-bromo ester, followed by the reduction of the nitro group (e.g., via catalytic hydrogenation). The resulting amino group then undergoes spontaneous intramolecular cyclization by attacking the ester carbonyl, eliminating alcohol to form the lactone ring. nih.gov

Transformations Involving the Lactone Moiety and its Derivatives

The lactone moiety is a key reactive center in the this compound molecule. Its chemistry is characteristic of cyclic esters and is central to many of the molecule's transformations.

As discussed in Section 3.1, the most prominent reaction is nucleophilic acyl substitution, leading to ring-opening. This can be achieved through:

Hydrolysis : Reaction with water, typically under acidic or basic catalysis, cleaves the lactone to form a carboxylic acid derivative, specifically a 2-(2-aminophenoxy)acetic acid. nih.gov

Ammonolysis/Aminolysis : Reaction with ammonia (B1221849) or primary/secondary amines can open the ring to form the corresponding amides, N-substituted 2-(2-aminophenoxy)acetamides.

Reduction : The carbonyl group of the lactone can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a diol, resulting in the formation of 2-(2-hydroxyethylamino)phenol.

Furthermore, enzymatic reactions can also target this part of the molecule. Lipase-catalyzed processes can involve hydrolysis of the lactone followed by other transformations, such as decarboxylation in appropriately substituted derivatives. nih.gov

Radical Reaction Mechanisms and Photochemical Transformations

The this compound system is amenable to both radical and photochemical reactions. Photochemical activation can lead to unique transformations not accessible under thermal conditions.

As mentioned in Section 3.3, [2+2] photocycloadditions with olefins are a characteristic photochemical reaction of this scaffold. acs.org Irradiation of related 3-phenyl-2H-1,4-benzoxazines has been shown to generate 4-oxides, which upon further irradiation can form intermediate oxaziridines that subsequently transform into stable nitroxide radicals. researchgate.net This suggests that the nitrogen and oxygen heteroatoms can play a active role in the photochemical reactivity of the ring system.

A highly sustainable, photosensitizer-free method for the synthesis of 2H-benzo[b] nih.govresearchgate.netoxazin-2-ones has been developed utilizing visible light irradiation of aryl azides and α-ketoacids. nih.gov This green chemistry approach highlights the potential of photochemical methods for constructing the benzoxazinone core itself. The reaction proceeds efficiently in a continuous-flow system, which allows for effective light irradiation and rapid mixing. nih.gov

Metal-Mediated Transformations and C-H Activation Strategies

Transition metal catalysis provides powerful tools for the synthesis and functionalization of the this compound skeleton. Palladium-catalyzed cascade reactions, for example, have been employed to efficiently synthesize the related 2H-1,4-benzoxazin-3(4H)-ones from o-halophenols and 2-chloroacetamides. researchgate.net Such processes often involve sequential C-O and C-N bond formations mediated by the metal catalyst.

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2H-1,4-Benzoxazin-2-one and its derivatives. nih.govekb.eg By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined. pdx.edubhu.ac.in

In ¹H NMR spectroscopy, the aromatic protons of the benzoxazinone (B8607429) ring typically appear in the range of δ 6.8-8.0 ppm, with their specific shifts and splitting patterns dictated by the substitution on the benzene (B151609) ring. The protons on the oxazine (B8389632) ring, particularly the methylene (B1212753) protons at the C-3 position, exhibit characteristic signals that are sensitive to the ring's conformation.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in The carbonyl carbon (C-2) of the lactone ring is typically observed at a downfield chemical shift, often in the range of δ 160-170 ppm. Aromatic carbons resonate between δ 110-150 ppm, while the aliphatic carbon of the oxazine ring (C-3) appears at a more upfield position. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish definitive ¹H-¹H and ¹H-¹³C correlations, confirming the structural assignment. nih.gov Conformational studies of related benzoxazinone systems have utilized NMR data to understand the puckering and geometry of the six-membered oxazine ring. researchgate.net

Table 1: Representative NMR Chemical Shifts for Benzoxazinone Derivatives Note: Data is compiled for related benzoxazinone structures as specific data for the parent this compound is not detailed in the provided sources. Values are approximate and can vary based on solvent and substitution.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~163-168 |

| Ar-C | - | ~115-148 |

| Ar-H | ~6.8-7.9 | - |

| O-CH₂-C=O | ~4.5-4.9 | ~63-67 |

| N-H | ~10.7 | - |

Data compiled from studies on various 1,4-benzoxazinone derivatives. ekb.egnih.govrsc.org

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns upon ionization. ekb.eg Techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula from a precise mass measurement.

The fragmentation of the molecular ion of this compound and its derivatives typically follows predictable pathways. Common fragmentation mechanisms include the loss of small neutral molecules such as carbon monoxide (CO), which is characteristic of cyclic esters (lactones), and subsequent cleavages of the heterocyclic ring. uni-saarland.dechemguide.co.uk The study of fragmentation patterns is crucial for identifying unknown metabolites or derivatives in complex mixtures. msu.edu The analysis of these fragmentation pathways often involves breaking bonds adjacent to heteroatoms (inductive cleavage) or the carbonyl group (alpha-cleavage), leading to the formation of stable carbocations or radical cations. whitman.edumiamioh.edu

Table 2: Common Fragmentation Pathways for Benzoxazinone-type Structures

| Process | Neutral Loss | Description |

| Decarbonylation | CO (28 Da) | A common fragmentation for lactones and ketones, involving the expulsion of a carbon monoxide molecule from the molecular ion. |

| Ring Cleavage | C₂H₂O (42 Da) | Cleavage within the oxazine ring can lead to the loss of a ketene (B1206846) fragment. |

| Benzene Ring Fragmentation | HCN (27 Da) | Fission of the aromatic ring, although typically requiring higher energy. |

Fragmentation pathways are generalized based on the analysis of related heterocyclic compounds. whitman.eduraco.cat

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. ekb.eg These methods measure the vibrational frequencies of bonds, which are characteristic of specific structural motifs.

For this compound, the most prominent band in the IR spectrum is the carbonyl (C=O) stretching vibration of the lactone ring, which typically appears in the region of 1740-1780 cm⁻¹. scispace.com The C-O-C asymmetric stretching of the ether linkage within the oxazine ring is expected around 1230 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The N-H stretching vibration, if present (as in the tautomeric 3(4H)-one form), would be visible as a broad band around 3200-3400 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like aromatic C=C bonds often produce strong Raman signals. nih.gov Theoretical calculations, such as DFT, are frequently used to assign the observed vibrational modes with high accuracy. scispace.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Lactone) | Stretching (ν) | 1740 - 1780 |

| C-O-C (Ether) | Asymmetric Stretching (ν) | ~1230 |

| Aromatic C=C | Stretching (ν) | 1450 - 1600 |

| Aromatic C-H | Stretching (ν) | 3000 - 3100 |

| N-H (in 3(4H)-one form) | Stretching (ν) | 3200 - 3400 |

Data compiled from spectroscopic studies of 1,4-benzoxazinone and related heterocyclic structures. ekb.egscispace.com

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.eduubbcluj.ro The resulting spectrum provides information about the chromophores—the parts of the molecule responsible for absorbing light—and the nature of its electronic transitions. shu.ac.uk

The UV-Vis spectrum of this compound is dominated by the presence of the benzene ring fused to the heterocyclic system, which acts as the primary chromophore. The spectrum is expected to show strong absorption bands corresponding to π→π* transitions within the aromatic system, typically appearing in the 250–300 nm range. azooptics.com Additionally, the carbonyl group contains non-bonding electrons (n electrons), which can undergo n→π* transitions. These transitions are generally weaker in intensity and occur at longer wavelengths (lower energy), often above 300 nm. shu.ac.ukazooptics.com The exact position of the maximum absorbance (λmax) can be influenced by the solvent and any substituents on the benzoxazinone core. scispace.com

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions in the crystalline phase.

While the specific crystal structure for the parent this compound is not detailed in the available literature, studies on closely related derivatives, such as 4-benzyl-2H-benzo[b] rsc.orgiucr.orgoxazin-3(4H)-one, offer significant insights. iucr.orgiucr.org In this derivative, the six-membered oxazine ring adopts a non-planar, twisted-boat conformation. iucr.orgiucr.org The fusion of the oxazine ring to the planar benzene ring introduces conformational constraints. The crystal packing of such derivatives is often stabilized by intermolecular forces, including C—H⋯O hydrogen bonds and π–π stacking interactions between aromatic rings. iucr.orgiucr.org These solid-state interactions are crucial for understanding the material's physical properties.

Table 4: Selected Crystallographic Data for a 4-benzyl-2H-benzo[b] rsc.orgiucr.orgoxazin-3(4H)-one Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Oxazine Ring Conformation | Twisted-Boat |

| Dihedral Angle (Benzene-Oxazine) | Varies with puckering |

| Key Intermolecular Interactions | C—H⋯O, π–π stacking |

Data from a study on a substituted derivative, C₁₅H₁₃NO₂. iucr.orgiucr.org

Computational Chemistry Approaches for Mechanistic and Structural Insights

Computational chemistry provides a theoretical framework to investigate molecular properties that may be difficult to measure experimentally. These methods can predict molecular geometries, stabilities, and reaction mechanisms, offering deep mechanistic and structural insights.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. scispace.comnih.gov For this compound, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental IR and Raman spectra, and calculate NMR chemical shifts. scispace.comnih.gov

A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of chemical attack. nih.gov Furthermore, DFT is a powerful tool for exploring reaction energetics, allowing for the calculation of activation energies and reaction enthalpies for proposed chemical transformations, thereby elucidating reaction mechanisms. pku.edu.cnrsc.org

Table 5: Representative DFT-Calculated Parameters for Benzoxazinone-type Structures

| Parameter | Description | Typical Calculated Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.3 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicating chemical reactivity | ~ 4.5 eV |

Values are illustrative, based on DFT calculations (B3LYP level) for related heterocyclic systems. irjweb.com

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound derivatives and their interactions with biological macromolecules at an atomic level. pensoft.net This methodology allows for the exploration of the conformational landscape of these molecules, providing insights that are often inaccessible through static experimental techniques. By simulating the movement of atoms over time, researchers can observe how these compounds adapt their shape (conformation) to fit into the binding sites of target proteins and the nature of the intermolecular forces that stabilize these complexes. mdpi.comfrontiersin.orgunimi.it

MD simulations have been instrumental in assessing the stability of protein-ligand complexes involving benzoxazinone derivatives. researchgate.net For instance, in studies targeting enzymes like EGFR and HER2 kinases, MD simulations were performed to understand the dynamics and stability of the inhibitor-enzyme complexes. researchgate.netnih.gov These simulations can track key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the binding pose over the simulation period. pensoft.net A stable RMSD suggests that the ligand remains securely bound in the predicted orientation, reinforcing the findings from molecular docking.

Furthermore, MD simulations provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern the binding affinity. The persistence of specific hydrogen bonds between a benzoxazinone derivative and key amino acid residues within a receptor's active site throughout a simulation is a strong indicator of their importance for biological activity. pensoft.netnih.gov For example, simulations of a novel compound containing a benzo nih.govscinito.aioxazin-3(4H)-one moiety with acetylcholinesterase revealed stable hydrogen bond formation with critical residues like Tyr124, Tyr337, and Tyr341, providing a rationale for its inhibitory activity. nih.gov Similarly, simulations of potential 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors were used to illustrate detailed binding modes and stability. mdpi.com

Conformational sampling through MD is crucial for understanding the flexibility of both the ligand and the receptor. lambris.com The binding process is often dynamic, involving conformational changes in both partners, a concept known as "induced fit." MD simulations can capture these subtle yet critical adjustments. frontiersin.org This detailed understanding of the dynamic behavior and interaction patterns is invaluable for the rational design of new this compound derivatives with improved affinity and selectivity for their biological targets.

| Study Focus | System Simulated | Key Findings from MD Simulation | Reference |

| EGFR/HER2 Inhibition | EGFR/HER2 kinase in complex with a benzoxazin-2-yl derivative (C3) | Confirmed the stability of the protein-ligand complexes, good binding energy, and optimal interactions with key residues. | researchgate.netnih.gov |

| Acetylcholinesterase Inhibition | AChE enzyme in complex with a benzo nih.govscinito.aioxazin-3(4H)-one derivative (6f) | Revealed structural stability and persistent hydrogen bonds with key catalytic site residues (Tyr124, Tyr337, Tyr341). | nih.gov |

| HPPD Inhibition | HPPD enzyme with potential benzoxazinone inhibitors | Used to illustrate detailed binding modes and confirm the stability of the interactions predicted by docking. | mdpi.com |

| Antioxidant Activity | NO-synthase and NMDA-receptor with 1,2,4-triazole (B32235) derivatives | Indicated great stability of the ligand-protein complexes during 100 ns simulations, supporting their potential as inhibitors. | pensoft.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com For derivatives of this compound, QSAR studies have been pivotal in identifying the key structural, electronic, and physicochemical properties that govern their therapeutic effects, thereby guiding the predictive design of more potent molecules. nih.govresearchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. youtube.com These models are developed by calculating a set of molecular descriptors for a series of benzoxazinone analogs and then using statistical methods to create a regression model that relates these descriptors to their measured biological activity.

Various methodologies have been employed in the QSAR analysis of benzoxazinone derivatives:

2D-QSAR: This approach uses descriptors derived from the 2D representation of the molecule, such as topological, constitutional, and physicochemical properties. elsevierpure.com For instance, a 2D-QSAR model for benzoxazinone derivatives acting as neuropeptide Y Y5 receptor antagonists was developed using topological, thermodynamic, spatial, and electrotopological descriptors. nih.gov

3D-QSAR: These more advanced models consider the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. mdpi.com These methods generate 3D fields (steric, electrostatic, hydrophobic) around the aligned molecules and correlate the variations in these fields with changes in biological activity. nih.govmdpi.com A 3D-QSAR study on substituted benzoxazinones as antiplatelet agents revealed that steric, electrostatic, and hydrophobic fields were significant for activity. nih.gov Similarly, for HIV-1 reverse transcriptase inhibitors, the presence of electrostatic, hydrophobic, and steric field descriptors was found to significantly affect their inhibitory ability. nih.gov

The predictive power of a QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in model generation). nih.govnih.gov A statistically robust and validated QSAR model can be used to predict the activity of novel, yet-to-be-synthesized compounds, saving significant time and resources in the drug discovery process. mdpi.com For example, a k-nearest neighbor-molecular field analysis (kNN-MFA) model for antiplatelet benzoxazinones showed high internal (q² = 0.9739) and external (pred_r² = 0.8217) predictive ability. nih.gov The insights from these models, often visualized as 3D contour maps, highlight regions where modifications to the benzoxazinone scaffold would likely enhance or diminish biological activity, providing a clear roadmap for medicinal chemists. mdpi.com

| Biological Target / Activity | QSAR Methodology | Key Descriptors / Findings | Reference |

| Antiplatelet Activity | 3D-QSAR (kNN-MFA, MLR) | Steric, electrostatic, and hydrophobic fields are important. Hydrogen bond acceptors, aromatic, and hydrophobic features are key pharmacophoric elements. | nih.gov |

| HIV-1 Reverse Transcriptase Inhibition | 2D-QSAR and 3D-QSAR (Stepwise MLR, PLS, kNN-MFA) | The number of hydrogen atoms, the number of -NH2 groups, and the presence of electrostatic, hydrophobic, and steric fields significantly affect activity. | nih.gov |

| Neuropeptide Y Y5 Receptor Antagonism | 2D-QSAR (Genetic Algorithm, MLR) | A model with good statistical qualities was developed using four descriptors from topological, thermodynamic, spatial, and electrotopological classes. | nih.gov |

| HIV-1 Reverse Transcriptase Inhibition (Efavirenz Analogs) | 3D-QSAR (MLR) | Thermodynamic descriptors, specifically Henry's law constant and stretch-bend energy, play an important role in inhibitory activity. | researchgate.net |

Molecular Docking Studies for Ligand-Receptor Interaction Prediction and Virtual Screening

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This technique is crucial for elucidating ligand-receptor interactions at the molecular level and is widely used in virtual screening campaigns to identify potential drug candidates from large compound libraries. nih.gov

In the context of this compound research, docking studies have been applied to a diverse range of biological targets. The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The highest-scoring poses provide hypotheses about the binding mode and the key interactions responsible for the ligand's activity.

Key applications of molecular docking for benzoxazinone derivatives include:

Binding Mode Prediction: Docking studies on novel benzoxazinone derivatives designed as antimicrobial agents identified their interactions with the active site of glucosamine-6-phosphate synthase. researchgate.net This provided a molecular-level explanation for their observed activity. Similarly, docking of derivatives into the active site of human neutrophil elastase helped to build a common binding model for these inhibitors. nih.gov

Virtual Screening: High-throughput virtual screening (HTVS) of large chemical libraries against a target protein is a powerful approach to identify novel hits. A computational screening of the ChemBridge library identified a benzoxazin-2-yl-containing compound as a novel dual inhibitor of EGFR and HER2 kinases for gastric cancer. researchgate.netnih.gov Docking was used to filter and prioritize compounds that showed preferential binding to the active conformations of these enzymes. nih.gov

Structure-Activity Relationship (SAR) Elucidation: Docking can rationalize the observed SAR for a series of compounds. For example, studies on anti-inflammatory benzoxazinone derivatives targeting the Nrf2-Keap1 pathway used docking to show how active compounds could interact with Nrf2-related binding sites, preventing its degradation. nih.gov In another study, docking of antioxidant C-3 tethered 2-oxo-benzo nih.govscinito.aioxazines helped to understand their interaction with target proteins. nih.govfrontiersin.org

The results from docking studies, which detail specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts with key amino acid residues, are invaluable for guiding lead optimization. They allow chemists to design focused modifications to the benzoxazinone scaffold to enhance binding affinity and selectivity for the intended target.

| Biological Target | Purpose of Docking Study | Key Interacting Residues / Finding | Reference |

| EGFR and HER2 Kinases | Virtual Screening and Binding Mode Prediction | Identified a dual inhibitor (C3) with good binding energy and interactions within the active sites. | researchgate.netnih.gov |

| Glucosamine-6-phosphate synthase | Binding Mode Prediction | Explained the interactions of potent antimicrobial compounds within the enzyme's active site. | researchgate.net |

| Dihydrofolate reductase (S. aureus) | Binding Mode Prediction | Showed that active compounds have a high binding affinity with the target protein (PDB ID: 3FYV). | |

| Acetylcholinesterase (AChE) | Binding Mode Prediction | Revealed that active compounds interact with key catalytic residues like Tyr124, Tyr337, and Phe295. | nih.gov |

| Nrf2 | Binding Mode Prediction | Suggested that active compounds could interact with Nrf2-related binding sites, preventing its degradation by Keap1. | nih.gov |

Biological and Bioorganic Research Applications of 2h 1,4 Benzoxazin 2 One

Natural Occurrence and Biosynthetic Pathways of 2H-1,4-Benzoxazin-2-one Derivatives

Benzoxazinoids are defensive secondary metabolites predominantly found in members of the grass family (Poaceae), which includes economically important crops like maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale). pnas.orgnih.gov They also occur in various eudicot species from families such as Acanthaceae, Lamiaceae, and Ranunculaceae. pnas.org These compounds are not stored in their bioactive form; instead, they are present as stable glucosides, which protects the plant from its own toxic metabolites. researchgate.netresearchgate.net Upon tissue damage, such as from herbivory or pathogen attack, specific β-glucosidases hydrolyze the glucoside, releasing the unstable and toxic aglycone. researchgate.net

The biosynthesis of benzoxazinoids has been extensively studied, particularly in maize. The pathway originates from the primary metabolic route of tryptophan synthesis. nih.govmdpi.com

Key steps in the biosynthetic pathway include:

Indole (B1671886) Formation: The pathway branches off from tryptophan biosynthesis with the enzyme indole-3-glycerol phosphate (B84403) lyase (IGL), also known as BX1 in maize. pnas.orgresearchgate.net This enzyme converts indole-3-glycerol phosphate into indole. mdpi.com This initial step occurs in the plastids. researchgate.net

Consecutive Hydroxylations: The free indole is then transported to the endoplasmic reticulum membrane, where it undergoes four sequential hydroxylation reactions catalyzed by a series of cytochrome P450 monooxygenases (encoded by genes Bx2 to Bx5). researchgate.netmdpi.com This cascade of oxidations results in the formation of the unstable aglycone, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). researchgate.net

Glucosylation for Stability: In the cytoplasm, the toxic DIBOA is stabilized through glucosylation. researchgate.net This reaction is catalyzed by UDP-glucosyltransferases (BX8 and BX9), which attach a glucose molecule to form the stable DIBOA-Glc. nih.govmdpi.com

Further Modifications: DIBOA-Glc can be further modified to create a variety of benzoxazinoid derivatives. For instance, the 2-oxoglutarate-dependent dioxygenase (BX6) hydroxylates DIBOA-Glc, which is then methylated by an O-methyltransferase (BX7) to produce 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc). nih.govresearchgate.net Other modifications, catalyzed by enzymes like O-methyltransferases (BX10, BX11, BX12, BX14) and a dioxygenase (BX13), lead to even more complex structures such as HDMBOA-Glc and TRIMBOA-Glc. researchgate.netresearchgate.net

These stable glucosides are then stored in the plant's vacuoles until they are needed for defense. researchgate.netresearchgate.net While the core pathway is well-conserved among grasses, evidence suggests that the benzoxazinoid pathway has evolved independently at least three times in flowering plants, showcasing convergent evolution. pnas.org

| Enzyme Class | Gene(s) (Maize) | Function | Location |

| Indole-3-glycerol phosphate lyase | Bx1 | Converts indole-3-glycerol phosphate to indole | Plastid |

| Cytochrome P450 Monooxygenases | Bx2, Bx3, Bx4, Bx5 | Sequential hydroxylation of indole to form DIBOA | Endoplasmic Reticulum |

| UDP-Glucosyltransferases | Bx8, Bx9 | Glucosylation of DIBOA to form DIBOA-Glc | Cytosol |

| 2-Oxoglutarate-dependent Dioxygenase | Bx6 | Hydroxylation of DIBOA-Glc | Cytosol |

| O-Methyltransferase | Bx7 | Methylation to form DIMBOA-Glc from hydroxylated DIBOA-Glc | Cytosol |

Mechanistic Investigations of Biological Activities Mediated by this compound Scaffolds

The chemical structure of the this compound core is a "privileged scaffold," meaning it is capable of binding to a variety of biological targets, leading to a wide range of activities. nih.gov

Derivatives of this compound have been identified as potent inhibitors of various enzymes. A notable example is their activity against MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) from Mycobacterium tuberculosis, an essential enzyme in the menaquinone biosynthesis pathway, which is critical for the bacterium's electron transport chain. nih.gov

Kinetic studies revealed that certain 1,4-benzoxazine derivatives act as non-competitive inhibitors of MenB. This mechanism implies that the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). nih.gov This binding event perturbs the catalytic activity without preventing the substrate from binding. Since MenB is a hexamer, it is possible that the inhibitor binds to one subunit and affects the substrate binding or catalytic function of an adjacent subunit. nih.gov

Other research has shown that related scaffolds, such as 4H-3,1-benzoxazin-4-ones, can inhibit serine proteases like human leukocyte elastase. researchgate.net The sulfur analogs, 4H-3,1-benzothiazin-4-ones, were also identified as inhibitors of the serine protease matriptase-2. researchgate.net

| Compound Class | Target Enzyme | Organism/System | Inhibition Mechanism |

| 1,4-Benzoxazines | MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) | Mycobacterium tuberculosis | Non-competitive |

| 4H-3,1-Benzoxazin-4-ones | Human Leukocyte Elastase | Human | Not specified |

| 4H-3,1-Benzothiazin-4-ones | Matriptase-2 | Human | Not specified |

The this compound framework is also integral to compounds that interact with G protein-coupled receptors (GPCRs). Allosteric modulators are compounds that bind to a receptor at a site different from the primary (orthosteric) binding site used by the endogenous ligand. youtube.com This can fine-tune the receptor's response, either enhancing (Positive Allosteric Modulator, PAM) or reducing (Negative Allosteric Modulator, NAM) the effect of the primary agonist. youtube.commdpi.com

For example, 8-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones have been identified as highly potent antagonists for the 5-HT(1A/B/D) serotonin (B10506) receptors. nih.gov Antagonism occurs when a molecule binds to a receptor but does not activate it, thereby blocking the agonist from binding and producing a response. youtube.com

Furthermore, the compound SB269,652, which contains a related scaffold, has been described as the first negative allosteric modulator of the dopamine (B1211576) D2 receptor. mdpi.com Its binding mechanism is complex, involving interactions with both the orthosteric binding site and a secondary, allosteric binding pocket. This dual interaction allows it to modulate the receptor's activity in response to dopamine. mdpi.com

The defensive role of benzoxazinoids in plants translates to significant antimicrobial activity against a broad spectrum of pathogens. nih.gov

Antibacterial Mechanisms: The antibacterial activity of 1,4-benzoxazines against Mycobacterium tuberculosis is directly linked to the inhibition of the MenB enzyme, as discussed previously. Disrupting the menaquinone biosynthesis pathway cripples the cell's ability to perform cellular respiration, leading to cell death. nih.gov Other studies have explored derivatives targeting glucosamine-6-phosphate synthase, another key enzyme in microbial cell wall synthesis. ekb.eg Molecular docking studies suggest that these compounds can fit within the enzyme's active site, disrupting its function and thus exhibiting antimicrobial effects. ekb.eg

Antifungal Mechanisms: Several 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated potent activity against various phytopathogenic fungi, including Botrytis cinerea, Rhizoctonia solani, and Fusarium species. nih.govnih.gov One observed mechanism of action involves the physical disruption of the fungal structure. Scanning electron microscopy of Pestalotiopsis trachicarpicola treated with a benzoxazinone (B8607429) derivative revealed that the outer walls of the hyphae became dried, flattened, and folded, which ultimately inhibits fungal growth. researchgate.net This suggests that the compounds may interfere with cell wall integrity or membrane function.

| Compound/Derivative | Target Organism(s) | Proposed Mechanism of Action |

| 1,4-Benzoxazine derivatives | Mycobacterium tuberculosis | Inhibition of MenB enzyme in the menaquinone pathway. nih.gov |

| Novel 2H-1,4-Benzoxazin-3(4H)-one derivatives | Gram-positive & Gram-negative bacteria | Inhibition of glucosamine-6-phosphate synthase. ekb.eg |

| 2H-1,4-benzoxazin-3(4H)-one propanolamine (B44665) derivatives | Pestalotiopsis trachicarpicola (fungus) | Disruption of hyphal morphology, causing drying and folding. researchgate.net |

| 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | Various phytopathogenic fungi | Mycelial growth inhibition. nih.gov |

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Benzoxazinoids are well-known allelochemicals. nih.gov Plants like rye and wheat release these compounds into the soil, where they suppress the growth of competing weeds. researchgate.netnih.gov

The mechanism of phytotoxicity begins when the stable benzoxazinoid glucosides (e.g., DIMBOA-Glc) are exuded from the roots. nih.gov In the soil, these are hydrolyzed into their toxic aglycones (e.g., DIMBOA). mdpi.com DIMBOA is unstable and degrades further into compounds like 6-methoxy-benzoxazolin-2-one (MBOA), which is more stable and also possesses broad-spectrum phytotoxic activity. nih.govmdpi.com These compounds can inhibit root and shoot growth in susceptible plants. mdpi.commdpi.com One of the specific molecular mechanisms proposed for their phytotoxicity is the inhibition of plant enzymes, such as histone deacetylases (HDA6), which would interfere with the regulation of gene expression and normal plant development. mdpi.com

The this compound scaffold has been investigated for its anti-cancer potential, with studies revealing its ability to modulate key cellular pathways involved in cancer cell proliferation and survival. researchgate.net

Synthetic derivatives, particularly those linking the 2H-1,4-benzoxazin-3(4H)-one core to a 1,2,3-triazole moiety, have shown potent inhibitory activity against various human cancer cell lines, including lung (A549), liver (Huh7), and colon (HCT-116). frontiersin.orgnih.govnih.gov The mechanisms underlying this activity are multifaceted and involve the simultaneous activation of several cell death and stress pathways:

Induction of Apoptosis: These compounds have been shown to induce programmed cell death (apoptosis). This is often accompanied by an increase in the expression of pro-apoptotic proteins like caspase-7. nih.govnih.gov

DNA Damage: Mechanistic studies indicate that these derivatives can induce DNA damage in tumor cells. A key marker for this is the upregulation of phosphorylated histone H2AX (γ-H2AX), which signals the presence of DNA double-strand breaks. nih.gov

Generation of Reactive Oxygen Species (ROS): The anti-cancer effects are also linked to an elevation in intracellular reactive oxygen species (ROS), which can cause oxidative stress and contribute to apoptosis. nih.gov

Induction of Autophagy: The compounds also trigger autophagy, a cellular process of self-degradation. This is evidenced by an increase in the protein LC3 and the formation of autophagosomes within the treated cancer cells. frontiersin.orgnih.gov The rigid, planar structure of these molecules is thought to be crucial for their ability to intercalate with DNA, leading to the observed DNA damage and subsequent activation of cell death pathways. nih.gov

| Cell Line | Cancer Type | Compound(s) | IC₅₀ (µM) | Cellular Mechanism(s) |

| A549 | Lung | 14b | 7.59 | Apoptosis, ROS elevation, DNA damage, Autophagy. frontiersin.orgnih.gov |

| A549 | Lung | 14c | 18.52 | Apoptosis, ROS elevation, DNA damage, Autophagy. frontiersin.orgnih.gov |

| Huh-7 | Liver | c18 | 19.05 | DNA damage (γ-H2AX↑), Apoptosis (Caspase-7↑), Autophagy (LC3↑). nih.gov |

| Huh-7 | Liver | c5 | 28.48 | DNA damage (γ-H2AX↑), Apoptosis (Caspase-7↑), Autophagy (LC3↑). nih.gov |

Anti-inflammatory and Antioxidant Pathway Modulation

Derivatives of the this compound scaffold have been identified as significant modulators of pathways central to inflammation and oxidative stress. Research has demonstrated their capacity to mitigate inflammatory responses in various cell models. For instance, certain 1,2,3-triazole-modified 2H-1,4-benzoxazin-3(4H)-one derivatives have shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced microglial cells. nih.gov These compounds effectively reduce the production of nitric oxide (NO) and significantly decrease the transcription levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov

The mechanism of action for these derivatives extends to the downregulation of key inflammation-related enzymes. Studies have confirmed their ability to suppress the transcription and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) following LPS stimulation. nih.govdrughunter.com This dual inhibition is a critical factor in their anti-inflammatory profile. Furthermore, the 1,4-benzoxazine scaffold has been explored in derivatives designed to inhibit both COX-1 and COX-2 enzymes, highlighting its versatility in targeting different aspects of the inflammatory cascade. dundee.ac.uk

A crucial aspect of their anti-inflammatory and neuroprotective potential lies in their interaction with antioxidant pathways. Investigations have revealed that 2H-1,4-benzoxazin-3(4H)-one derivatives can significantly reduce the production of intracellular reactive oxygen species (ROS). nih.gov This antioxidant effect is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. nih.govdrughunter.com By activating this pathway, these compounds enhance the cellular defense against oxidative stress, which in turn alleviates inflammation. nih.gov Molecular docking studies suggest that specific derivatives can interact with Nrf2-related binding sites, preventing its degradation by Kelch-like ECH-associated protein 1 (Keap1) and promoting its nuclear translocation and subsequent antioxidant gene expression. nih.gov

Table 1: Anti-inflammatory and Antioxidant Effects of this compound Derivatives This table is interactive. Click on the headers to sort.

| Compound Class | Target Pathway/Molecule | Observed Effect | Cell Model |

|---|---|---|---|

| 1,2,3-Triazole Derivatives | NO, IL-1β, IL-6, TNF-α | Decreased production/transcription | LPS-induced BV-2 microglia |

| 1,2,3-Triazole Derivatives | iNOS, COX-2 | Downregulated transcription and protein levels | LPS-induced BV-2 microglia |

| 1,2,3-Triazole Derivatives | ROS Production | Significantly reduced | LPS-induced BV-2 microglia |

| 1,2,3-Triazole Derivatives | Nrf2-HO-1 Pathway | Significantly activated | LPS-induced BV-2 microglia |

Strategic Utilization of this compound Scaffold in Lead Compound Development

The this compound core is recognized as a valuable and "biologically privileged" scaffold in medicinal chemistry and drug discovery. researchgate.netdtic.mil Its rigid, planar structure and favorable biological activity profile, coupled with relatively low toxicity, make it an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases. drughunter.comresearchgate.net This scaffold has been successfully employed in the design of compounds for oncology, neurodegenerative diseases, and infectious diseases. nih.govdrughunter.comdtic.mil

In the realm of oncology, numerous derivatives have been synthesized and evaluated for their anti-proliferative activities. For example, hybrids of 2H-1,4-benzoxazin-3(4H)-one and amides have demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR). researchgate.net Other series, such as those linked to 1,2,3-triazoles, have shown significant cytotoxicity against various human cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. researchgate.net The versatility of the scaffold allows for modifications that can induce DNA damage in tumor cells, trigger autophagy, and cause cell cycle arrest. researchgate.net

The scaffold is also heavily utilized in the development of treatments for central nervous system (CNS) disorders. Its structure has been incorporated into molecules designed as potential treatments for complex neuropsychiatric conditions by targeting multiple G protein-coupled receptors (GPCRs), such as dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. drughunter.com Furthermore, derivatives have been designed as non-competitive inhibitors of human acetylcholinesterase (hAChE), indicating potential for Alzheimer's disease therapy, and as potent dopamine D2 receptor antagonists with serotonin reuptake inhibition for the treatment of depression. drughunter.com Beyond these applications, the scaffold has served as a foundation for developing platelet aggregation inhibitors, antibacterial agents, and antifungal compounds. researchgate.netu-tokyo.ac.jp

Structure-Activity Relationship (SAR) Studies and Rational Design Principles

The development of potent lead compounds based on the this compound scaffold is heavily reliant on detailed Structure-Activity Relationship (SAR) studies and the application of rational design principles. SAR studies investigate how specific structural modifications to the core and its substituents influence biological activity, providing a roadmap for optimizing potency and selectivity.

For instance, in the context of developing natural herbicide models, SAR studies of benzoxazinones and their degradation products have been conducted. benthamdirect.com These studies revealed that the degradation product 2-aminophenoxazin-3-one (APO) and several 2-deoxy derivatives of natural benzoxazinones exhibited high phytotoxic activity. benthamdirect.com Specifically, derivatives such as 4-acetoxy-(2H)-1,4-benzoxazin-3(4H)-one (ABOA) and 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA) showed significant inhibitory effects on the growth of various plant species. benthamdirect.com This indicates that modifications at the N-4 and C-2 positions are critical for this particular biological activity.

In the rational design of anticancer agents, the 1,4-benzoxazine scaffold has been systematically modified to enhance cytotoxicity and selectivity. dtic.mil One study focused on the synthesis of 4-aryl substituted 1,4-benzoxazines, hypothesizing that this substitution pattern could improve toxicity profiles against cancer cell lines. dtic.mil The SAR of these compounds provides crucial guidance for the development of future lead candidates. Similarly, in the design of platelet aggregation inhibitors, a series of novel benzo[b] drughunter.combenthamdirect.comoxazin-3(4H)-one derivatives were synthesized for SAR analysis, leading to the identification of a compound with potent inhibition activity comparable to aspirin. u-tokyo.ac.jp These studies underscore the importance of methodical structural modifications, such as substitutions on the benzene (B151609) ring and at the N-4 position, to modulate the therapeutic properties of the scaffold.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for this compound Derivatives This table is interactive. Click on the headers to sort.

| Scaffold Modification | Target Activity | Key Finding | Example Compound(s) |

|---|---|---|---|

| Degradation to phenoxazinone | Phytotoxicity | The degradation product shows high phytotoxicity and stability. | 2-aminophenoxazin-3-one (APO) |

| 2-Deoxy and N-4 substitution | Phytotoxicity | 2-Deoxy derivatives and N-4 hydroxy/acetoxy groups enhance inhibitory activity. | D-DIBOA, ABOA |

| N-4 aryl substitution | Anticancer | Provides guidance for developing future lead candidates with improved toxicity profiles. | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines |

Bioisosteric Replacement and Scaffold Hopping Approaches in Medicinal Chemistry

Bioisosteric replacement and scaffold hopping are fundamental strategies in medicinal chemistry used to optimize lead compounds by improving potency, selectivity, pharmacokinetic properties, and novelty, thereby circumventing patent-related issues. researchgate.netbenthamdirect.com Bioisosterism involves the substitution of a functional group or moiety with another that possesses similar physical and chemical properties, leading to a comparable biological response. drughunter.com Scaffold hopping is a more drastic form of this concept, where the central core or framework of a molecule is replaced with a structurally different scaffold while preserving the essential three-dimensional arrangement of key binding features. dundee.ac.ukdtic.mil

The this compound scaffold itself can be considered a product of bioisosteric replacement. It is recognized as a bioisosteric surrogate of 2(3H)-benzoxazolone. researchgate.netbenthamdirect.com Both heterocyclic systems are capable of mimicking a phenol (B47542) or catechol moiety within a metabolically more stable template, sharing similar pKa values and electronic distributions. researchgate.netbenthamdirect.com This inherent bioisosteric relationship makes the benzoxazinone scaffold a valuable tool for medicinal chemists to develop probes for a wide array of biological targets, including various receptors and enzymes. researchgate.netbenthamdirect.com

While specific examples of scaffold hopping from the this compound core are not extensively detailed in the provided literature, the principles are widely applied to such "privileged scaffolds". researchgate.netbenthamdirect.com A medicinal chemist might replace the benzoxazinone core with another heterocycle, such as a quinazolinone or a benzothiazine, to explore new chemical space or solve issues related to metabolism or solubility. researchgate.net More commonly, classical bioisosteric replacements are applied to the substituents on the benzoxazinone ring. For example, a hydroxyl group might be replaced with a fluorine atom to block metabolic oxidation, or a carboxylic acid group could be swapped for a tetrazole to improve oral bioavailability. nih.govu-tokyo.ac.jp These tactical applications of bioisosterism and scaffold hopping are crucial for transforming a promising hit compound based on the this compound scaffold into a viable drug candidate.

Applications of 2h 1,4 Benzoxazin 2 One in Materials Science and Other Scientific Disciplines

Role as Building Blocks in Polymer Synthesis

The benzoxazine (B1645224) ring system is a key component in the synthesis of high-performance polymers, particularly polybenzoxazines, which are a class of thermosetting phenolic resins. These polymers are known for their exceptional thermal stability, mechanical strength, and flame retardant properties.

The polymerization of benzoxazine monomers typically proceeds through a ring-opening polymerization (ROP) mechanism upon heating, which does not release any volatile byproducts, leading to near-zero shrinkage during curing. This process involves the opening of the oxazine (B8389632) ring to form a cross-linked network structure. While the parent 2H-1,4-benzoxazin-2-one itself is a lactone and does not undergo the typical ROP of 1,3-benzoxazines, its derivatives are instrumental in polymer synthesis.

For instance, the synthesis of bis-benzoxazine monomers is a crucial step in producing nitrogen-containing heterocyclic polymers. These monomers act as key precursors that lead to the formation of polymers with desirable characteristics. Furthermore, novel heterobifunctional monomers, such as vinyl benzoxazines, have been developed. These monomers can undergo both free-radical polymerization through their vinyl group and cationic ring-opening polymerization of the benzoxazine ring, leading to the formation of crosslinked polymers with high thermal stability.

Research has also explored the synthesis of 2-substituted 1,3-benzoxazines and their subsequent polymerization. These modifications to the benzoxazine structure allow for the fine-tuning of the resulting polymer's properties. Additionally, the benzoxazinone (B8607429) scaffold has been utilized in the creation of polyamide thermosets, which exhibit high strength and flexibility.

| Monomer Type | Polymerization Mechanism(s) | Key Properties of Resulting Polymer |

| Bis-benzoxazines | Ring-Opening Polymerization (ROP) | High thermal stability, mechanical strength |

| Vinyl benzoxazines | Free-Radical Polymerization, Cationic ROP | Crosslinked structure, high thermal stability |

| 2-Substituted 1,3-benzoxazines | Ring-Opening Polymerization (ROP) | Tunable properties based on substituent |

| Benzoxazinone-based monomers | Polycondensation | High strength, flexibility (Polyamides) |

Potential Applications in Analytical Chemistry and Reagent Development

The structural versatility of this compound derivatives has also led to their exploration in the field of analytical chemistry, where they have been developed as fluorescent probes, and utilized in various analytical techniques.

Fluorescent Probes and Dyes:

Derivatives of this compound have been synthesized to create novel fluorescent dyes. For example, 7-dialkylamino-2H-1,4-benzoxazin-2-ones exhibit strong fluorescence and a significant Stokes shift, making them suitable for various imaging and sensing applications. oup.comresearchgate.net Another notable derivative, 7-dimethylamino-3-(p-formylstyryl)-1,4-benzoxazin-2-one, has been successfully employed as a fluorescent probe in flow cytometry. nih.gov This compound can be used to label cells and microorganisms, allowing for their detection and analysis. nih.gov The development of such probes is crucial for advancing biological and medical research. The fluorescent properties of these compounds are often sensitive to their environment, which can be exploited for sensing applications. researchgate.net